molecular formula C8H5Cl2FO3 B1448635 2,4-Dichloro-5-fluoromandelic acid CAS No. 1803854-04-7

2,4-Dichloro-5-fluoromandelic acid

Cat. No.: B1448635
CAS No.: 1803854-04-7
M. Wt: 239.02 g/mol
InChI Key: TWJARPIHUQVTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5-fluoromandelic acid: is an organic compound that belongs to the class of mandelic acids It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the aromatic ring, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-fluoromandelic acid typically involves the halogenation of mandelic acid derivatives. One common method includes the introduction of chlorine and fluorine atoms through electrophilic aromatic substitution reactions. The reaction conditions often require the use of halogenating agents such as chlorine gas or fluorine gas, along with catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-fluoromandelic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The aromatic ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

2,4-Dichloro-5-fluoromandelic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-fluoromandelic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The pathways involved may include disruption of metabolic processes or interference with cellular signaling pathways .

Comparison with Similar Compounds

    2,4-Dichloro-5-fluoropyrimidine: Shares similar halogenation patterns but differs in the core structure.

    2,4-Dichloro-5-fluorophenoxyacetic acid: Similar halogenation but with a different functional group arrangement.

Uniqueness: 2,4-Dichloro-5-fluoromandelic acid is unique due to its specific combination of halogen atoms and the mandelic acid core. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .

Biological Activity

2,4-Dichloro-5-fluoromandelic acid is a halogenated derivative of mandelic acid that has garnered attention in various biological studies due to its potential therapeutic applications and interactions with biological systems. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the aromatic ring of the mandelic acid structure. This substitution pattern influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This is significant in contexts such as cancer therapy, where enzyme inhibition can disrupt tumor growth.
  • Protein Binding : The halogen substituents may enhance the binding affinity of the compound to specific proteins, altering their function and leading to various biological effects.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Case Studies and Experimental Data

A series of studies have evaluated the biological effects of this compound in different contexts:

  • Antitumor Activity : In vitro studies demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound at concentrations ranging from 10 to 50 µM over 48 hours.
  • Antimicrobial Effects : A screening assay against various bacterial strains indicated that the compound showed moderate activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectConcentration Range
AntitumorInhibition of cell proliferation10 - 50 µM
AntimicrobialModerate activity against S. aureusMIC ~ 32 µg/mL
Enzyme InhibitionInhibition of specific enzymesVaries by enzyme type

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development:

  • Cancer Therapeutics : Given its antitumor properties, further exploration into its mechanism could lead to the development of new anticancer agents.
  • Antimicrobial Agents : Its effectiveness against certain bacteria suggests potential use in developing new antibiotics, especially as resistance to existing drugs increases.
  • Research Tool : The compound can serve as a tool in biochemical research for studying enzyme functions and protein interactions due to its ability to modify biological processes.

Properties

IUPAC Name

2-(2,4-dichloro-5-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO3/c9-4-2-5(10)6(11)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJARPIHUQVTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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